N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-3-methyl-1,2-oxazole-5-carboxamide
Description
N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a bromopyridine moiety, a cyclopropylmethyl group, and an oxazole ring
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-8-4-12(20-18-8)14(19)17-13(9-2-3-9)10-5-11(15)7-16-6-10/h4-7,9,13H,2-3H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABZZNLHSUSTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC(C2CC2)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the bromopyridine derivativeThe final step involves the formation of the oxazole ring and the carboxamide group through cyclization and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites, inhibiting their activity. The oxazole ring may interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Shares the bromopyridine moiety but lacks the cyclopropylmethyl and oxazole groups.
N-(pyridin-2-yl)amides: Similar in structure but with different substituents on the pyridine ring.
3-Bromoimidazo[1,2-a]pyridines: Contains a bromopyridine moiety but with an imidazo ring instead of an oxazole ring.
Uniqueness
N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its combination of a bromopyridine moiety, a cyclopropylmethyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
